molecular formula C15H19NO4S B2820217 3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid CAS No. 342778-72-7

3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid

Cat. No.: B2820217
CAS No.: 342778-72-7
M. Wt: 309.38
InChI Key: XEQJUWCZVBXEOM-UHFFFAOYSA-N
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Description

3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid is a chemical compound with the molecular formula C15H19NO4S and a molecular weight of 309.39 g/mol . This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a phenylprop-2-enoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(azepane-1-sulfonyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The azepane ring and phenylprop-2-enoic acid moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(Azepane-1-sulfonyl)benzaldehyde: A precursor in the synthesis of 3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid.

    3-[4-(Methylsulfonyl)phenyl]prop-2-enoic acid: Similar structure but with a methylsulfonyl group instead of an azepane-sulfonyl group.

    3-[4-(Piperidine-1-sulfonyl)phenyl]prop-2-enoic acid: Contains a piperidine ring instead of an azepane ring.

Uniqueness

This compound is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

(E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-10H,1-4,11-12H2,(H,17,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQJUWCZVBXEOM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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